Potassium tert-butoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

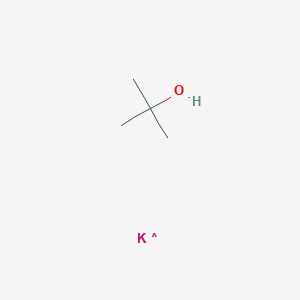

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H10KO |

|---|---|

Molecular Weight |

113.22 g/mol |

InChI |

InChI=1S/C4H10O.K/c1-4(2,3)5;/h5H,1-3H3; |

InChI Key |

XAEBTCPOZVEMHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)O.[K] |

Origin of Product |

United States |

Foundational & Exploratory

Potassium tert-butoxide chemical formula and structure

An In-depth Technical Guide to Potassium tert-Butoxide: Formula, Structure, and Applications

Abstract

This compound (commonly abbreviated as KOtBu or t-BuOK) is a pivotal non-nucleophilic strong base in organic chemistry, indispensable in both academic research and industrial-scale synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] With the chemical formula KOC(CH3)3, its sterically hindered tert-butyl group confers unique reactivity, favoring proton abstraction over nucleophilic attack.[2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in facilitating reactions critical to drug development and complex molecule synthesis.

Chemical Formula and Structure

This compound is an ionic compound consisting of a potassium cation (K+) and a tert-butoxide anion ((CH3)3CO−).[1] The accepted chemical formula is C4H9KO.[4][5]

-

Synonyms : Potassium t-butoxide, Potassium 2-methylpropan-2-olate[6][7]

-

Structural Characteristics : In the solid state and even in non-polar solvents, this compound does not typically exist as a simple monomer. It aggregates into a tetrameric, cubane-type cluster, denoted as [(CH3)3COK]4.[3][4] This cluster can be influenced by solvents; polar aprotic solvents like DMSO or DMF can interact with the potassium ion to form more dissociated, solvent-separated ion pairs, which can enhance its basicity.[4] The significant steric bulk of the tert-butyl group is a defining feature, preventing it from participating in nucleophilic substitution (SN2) reactions and making it a premier choice for a strong, non-nucleophilic base.[2][3][4]

Caption: Ionic representation of this compound.

Physicochemical Properties

This compound is a white or off-white crystalline solid that is highly reactive and hygroscopic, necessitating careful handling under inert conditions.[6][8] Its key quantitative properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 112.21 g/mol | [4][5][6] |

| Appearance | White to off-white solid/crystalline powder | [6][7][8] |

| Melting Point | 256–258 °C (decomposes) | [4][8][9] |

| Boiling Point | Sublimes at 220 °C (at 1 mmHg) | [4] |

| Density | 0.910 - 0.929 g/mL at 20 °C | [7][9] |

| pKa (of conjugate acid, tert-butanol) | ~17-19 | [1][4][6] |

| Flash Point | 12 °C (54 °F) | [7][9] |

| Solubility | Reacts violently with water. Soluble in tert-butanol, THF, diethyl ether, hexane, and toluene. | [4][8][9] |

Synthesis and Experimental Protocols

While commercially available, this compound is often prepared in-situ for laboratory use to ensure high purity and reactivity, as older samples can be of low quality due to moisture sensitivity.[4]

Standard Laboratory Synthesis from Potassium Metal

The most common laboratory preparation involves the reaction of dry tert-butyl alcohol with potassium metal.[4]

Reaction: 2 K + 2 (CH₃)₃COH → 2 (CH₃)₃COK + H₂

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. The system must be maintained under a positive pressure of dry, inert gas (nitrogen or argon) throughout the procedure.[10]

-

Reagent Addition: Add 500 mL of anhydrous tert-butyl alcohol to the flask. Carefully add 19.5 g (0.5 gram-atom) of clean potassium metal in small portions.[10] Caution: The reaction is exothermic and produces flammable hydrogen gas.

-

Reaction: Stir the mixture. The reaction will proceed, evidenced by the dissolution of potassium and the evolution of hydrogen gas. Gentle heating may be applied to initiate or complete the reaction.

-

Work-up and Isolation: Once all the potassium has reacted, replace the condenser with a distillation apparatus. Remove the excess tert-butyl alcohol by distillation.[10]

-

Purification: The resulting solid can be purified by sublimation under vacuum to yield the tetrameric cluster [tBuOK]₄.[4] The solid product must be stored in a tightly sealed container under an inert atmosphere to prevent reaction with moisture.[1][11]

Key Applications in Drug Development and Organic Synthesis

The potent, sterically hindered nature of this compound makes it an invaluable reagent for a variety of chemical transformations.[2]

-

Deprotonation and Carbanion Formation: Its high basicity allows for the efficient deprotonation of weakly acidic C-H bonds, such as those in terminal acetylenes and active methylene (B1212753) compounds, to form carbanions.[1][2][4] These carbanions are crucial intermediates in carbon-carbon bond-forming reactions.[2]

-

Elimination Reactions (E2): KOtBu is a classic reagent for promoting dehydrohalogenation reactions to form alkenes, often favoring the Hofmann product (the less substituted alkene) due to its steric bulk.[1][4]

-

Catalysis: It serves as a catalyst in numerous reactions, including Claisen condensations, Michael additions, and Wittig reactions.[1] More recently, it has been demonstrated as an inexpensive, metal-free catalyst for C-C, C-N, C-O, and C-S bond-forming coupling reactions, offering an environmentally benign alternative to transition metal catalysts.[12][13]

-

Carbene Generation: The reaction of this compound with chloroform (B151607) generates dichlorocarbene, a reactive intermediate used for cyclopropanations.[4]

Example Application: Dehydrogenative Silylation of N-Methylindole

This protocol demonstrates the use of KOtBu as a catalyst for the direct C-H silylation of a heterocycle, a valuable transformation in medicinal chemistry.[14]

Caption: Experimental workflow for KOtBu-catalyzed silylation.

Experimental Protocol:

-

Setup: A flame-dried Schlenk flask is charged with this compound (1.34 g, 12.0 mmol) under a positive flow of nitrogen. The flask is then evacuated and back-filled with nitrogen three times.[14]

-

Reagent Addition: N-Methylindole (7.48 mL, 60.0 mmol) and triethylsilane (28.6 mL, 179.5 mmol) are added sequentially via syringe.[14]

-

Reaction Conditions: The reaction mixture is degassed and stirred at 45 °C for 76 hours.[14]

-

Workup and Purification: Upon completion, the reaction is cooled, quenched, and extracted. The crude product is then purified using column chromatography to yield the desired heteroarylsilane.[14]

Handling, Storage, and Safety

This compound is a hazardous chemical that requires strict safety protocols.

-

Hazards: It is a flammable, corrosive solid that reacts violently with water and acids, potentially causing fires.[7][9][15] It causes severe chemical burns to the skin, eyes, and respiratory tract upon contact or inhalation.[15][16] Inhalation can be fatal due to edema of the larynx and bronchi.[15]

-

Handling: Always handle this compound in a chemical fume hood under an inert, dry atmosphere (e.g., in a glovebox or using Schlenk techniques).[1][11][16] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[1][11]

-

Storage: Store in a cool, dry, well-ventilated, flammables-rated area away from heat, moisture, and incompatible materials (water, acids, alcohols, halogenated hydrocarbons).[1][9][17] The container must be kept tightly sealed under an inert gas like nitrogen or argon.[1][11]

-

Disposal: Waste must be treated as hazardous. It should be neutralized and disposed of by a licensed waste disposal company in accordance with local regulations.[1] Never discard it down the drain or in regular trash.[1]

Conclusion

This compound is a powerful and versatile strong base with a unique profile of high basicity and low nucleophilicity due to its steric bulk.[2] These properties make it an essential tool for promoting a wide range of reactions, from classic eliminations and deprotonations to modern catalytic C-H functionalizations.[12] Its utility in the synthesis of complex organic molecules solidifies its importance for researchers and professionals in the pharmaceutical and chemical industries. However, its highly reactive and hazardous nature demands meticulous handling and adherence to stringent safety protocols.

References

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. The Uses of Potassium Tert-butoxide_Chemicalbook [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Potassium tertbutoxide | C4H9KO- | CID 50987170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Potassium t-Butoxide [commonorganicchemistry.com]

- 7. echemi.com [echemi.com]

- 8. grokipedia.com [grokipedia.com]

- 9. This compound | 865-47-4 [chemicalbook.com]

- 10. orgsyn.org [orgsyn.org]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. This compound mediated C-C, C-N, C-O and C-S bond forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound mediated C–C, C–N, C–O and C–S bond forming reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. research.uga.edu [research.uga.edu]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. lobachemie.com [lobachemie.com]

A Comprehensive Technical Guide to Potassium tert-Butoxide: Properties, Reactions, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tert-butoxide (KOC(CH₃)₃), commonly abbreviated as KOtBu, is a potent, non-nucleophilic base with widespread applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its sterically hindered nature makes it an invaluable reagent for promoting elimination reactions and deprotonations where nucleophilic attack is undesirable.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its use and characterization, and visualizations of key reaction mechanisms.

Physical Properties

This compound is a white to off-white crystalline solid that is highly hygroscopic, readily absorbing moisture from the air, which can impact its reactivity.[1] It is commercially available as a solid or in solution, typically in tetrahydrofuran (B95107) (THF). Due to its moisture sensitivity, it requires careful handling and storage under an inert atmosphere.[1][4]

Quantitative Physical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉KO | [5][6] |

| Molar Mass | 112.21 g/mol | [5][6] |

| Appearance | White to off-white crystalline solid | [1][6] |

| Melting Point | 256-258 °C (decomposes) | [4][6][7] |

| Boiling Point | Sublimes at 220 °C (1 mmHg) | [5] |

| Density | 0.929 g/cm³ | [7] |

| pKa of conjugate acid (tert-butanol) | ~17-19 in H₂O | [1][5] |

Solubility Data

This compound's solubility is highly dependent on the solvent, favoring polar aprotic solvents. This solubility profile is a key factor in its utility in a variety of reaction conditions.[1][6]

| Solvent | Solubility ( g/100 g at 25-26 °C) | Reference(s) |

| Tetrahydrofuran (THF) | 25.00 | [5][6] |

| Diethyl ether | 4.34 | [5] |

| Toluene | 2.27 | [5] |

| Hexane | 0.27 | [5] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its strong basicity and steric bulk. As the conjugate base of tert-butanol (B103910), it is a powerful base capable of deprotonating a wide range of weakly acidic protons.[1] The t-butyl group provides significant steric hindrance, which minimizes its nucleophilicity, preventing it from participating in SN2 reactions with most substrates.[3]

Key Chemical Reactions:

-

Elimination Reactions (E2): this compound is a classic reagent for promoting E2 eliminations. Due to its steric bulk, it preferentially abstracts the most accessible proton, often leading to the formation of the less substituted alkene (Hofmann product) over the more thermodynamically stable Zaitsev product.[8][9]

-

Deprotonation: It is highly effective for deprotonating carbon acids, such as terminal alkynes and active methylene (B1212753) compounds, to generate carbanions for subsequent reactions.[5]

-

Williamson Ether Synthesis: While generally a poor nucleophile, it can be used in the Williamson ether synthesis with unhindered alkyl halides, such as methyl iodide, to form ethers.[3][10][11]

-

Darzens Condensation: It serves as a strong base to deprotonate α-haloesters, initiating the Darzens condensation to form α,β-epoxy esters (glycidic esters).[12][13][14]

-

Catalysis: It can catalyze various reactions, including the reaction of hydrosilanes with heterocyclic compounds.[5]

Experimental Protocols

Synthesis of this compound

Objective: To prepare this compound from potassium metal and tert-butanol.

Materials:

-

Potassium metal

-

Anhydrous tert-butanol

-

Anhydrous heptane (B126788) (or other inert solvent)

-

Nitrogen gas supply

-

Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

Procedure:

-

Under a positive pressure of nitrogen, add clean potassium metal to the three-necked flask.[15]

-

Add anhydrous tert-butanol to the flask. An exothermic reaction will occur.

-

Once the initial reaction subsides, gently heat the mixture to reflux until all the potassium has reacted.

-

After the reaction is complete, replace the condenser with a distillation apparatus and remove the excess tert-butanol by distillation.[15]

-

Add anhydrous heptane to the flask and continue distillation until the head temperature reaches the boiling point of the azeotrope of heptane and any remaining tert-butanol, ensuring all alcohol is removed.[15]

-

The resulting slurry of this compound in heptane can be used directly or the solvent can be removed under vacuum to yield the solid product.[15]

-

The solid can be purified by sublimation.[16]

Determination of Solubility (General Procedure)

Objective: To determine the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Anhydrous solvent of interest (e.g., THF, diethyl ether)

-

Saturated solution of this compound in the chosen solvent

-

Glassware for filtration and weighing

-

Inert atmosphere glove box or Schlenk line

Procedure:

-

Prepare a saturated solution of this compound in the chosen anhydrous solvent by adding an excess of the solid to the solvent and stirring under an inert atmosphere at a constant temperature (e.g., 25 °C) for an extended period to ensure equilibrium is reached.

-

Carefully decant or filter a known volume of the saturated solution, ensuring no solid particles are transferred. This should be performed under an inert atmosphere to prevent reaction with moisture.

-

Evaporate the solvent from the known volume of the saturated solution under vacuum.

-

Weigh the remaining solid this compound.

-

Calculate the solubility in grams per 100 grams of solvent.

pKa Determination of the Conjugate Acid (tert-Butanol) via Potentiometric Titration

Objective: To determine the pKa of tert-butanol, the conjugate acid of this compound.

Materials:

-

tert-Butanol

-

Standardized strong base solution (e.g., NaOH in a suitable solvent)

-

pH meter or potentiometer with a suitable electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Prepare a dilute solution of tert-butanol in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system).

-

Calibrate the pH meter with standard buffer solutions.

-

Place a known volume of the tert-butanol solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Visualizations of Key Mechanisms and Workflows

E2 Elimination of an Alkyl Halide

References

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. youtube.com [youtube.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. lobachemie.com [lobachemie.com]

- 8. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Illustrated Glossary of Organic Chemistry - Williamson ether synthesis [chem.ucla.edu]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Darzens Reaction [organic-chemistry.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Preparation of Solid Potassium tert-butoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and handling of solid potassium tert-butoxide (KOtBu), a critical reagent in organic synthesis. This document outlines various synthesis methodologies, from laboratory to industrial scale, with detailed experimental protocols. It also includes a comparative analysis of these methods, purification techniques, and essential safety and handling procedures.

Introduction

This compound is a strong, non-nucleophilic base widely employed in the pharmaceutical and chemical industries. Its bulky steric profile makes it an ideal reagent for promoting elimination reactions and deprotonation of carbon acids, while minimizing nucleophilic addition side reactions.[1] It is a white to off-white, hygroscopic, and air-sensitive solid that requires careful handling and storage under an inert atmosphere.[2][3] The quality and purity of this compound are paramount for the reproducibility and success of synthetic transformations. This guide details the most common and effective methods for its preparation and purification.

Synthesis Methodologies

The selection of a synthesis method for this compound depends on several factors, including the desired scale, purity requirements, available starting materials, and safety considerations. The most prevalent methods involve the reaction of potassium metal, potassium hydride, or potassium hydroxide (B78521) with tert-butanol (B103910).

Synthesis from Potassium Metal and tert-Butanol

This is the most common laboratory-scale method for preparing high-purity this compound.[4] The reaction involves the direct reaction of metallic potassium with anhydrous tert-butanol.

Synthesis from Potassium Hydride and tert-Butanol

An alternative laboratory method involves the use of potassium hydride (KH) as the potassium source. This method can be advantageous as potassium hydride is often easier and safer to handle than potassium metal. The reaction proceeds by deprotonation of tert-butanol by the hydride ion.

Industrial Synthesis from Potassium Hydroxide and tert-Butanol

On an industrial scale, the use of potassium metal is often economically and practically challenging. A common industrial process utilizes potassium hydroxide (KOH) and tert-butanol, with the removal of water via azeotropic distillation.[5] This continuous process is generally more cost-effective for large-scale production.[5]

Quantitative Data Comparison

The choice of a synthetic route is often guided by a quantitative comparison of key reaction parameters. The following table summarizes typical data for the different synthesis methods.

| Parameter | Potassium Metal Method | Potassium Hydride Method | Potassium Hydroxide Method (Industrial) |

| Typical Scale | Laboratory | Laboratory | Industrial |

| Typical Yield | High (often quantitative) | High | High (continuous process) |

| Purity Before Purification | High (dependent on purity of starting materials) | High | Lower (contains residual KOH and water) |

| Final Purity | >99% (after sublimation)[6] | >98% | >98.2% |

| Reaction Time | Several hours | Varies (often faster than K metal) | Continuous process (residence time dependent) |

| Reaction Temperature | Reflux | Room temperature to gentle warming | 65-75 °C (distillation head temperature)[5][7] |

| Key Safety Concerns | Handling of reactive potassium metal, hydrogen gas evolution | Handling of pyrophoric potassium hydride, hydrogen gas evolution | Handling of corrosive potassium hydroxide |

Experimental Protocols

Laboratory Scale Synthesis from Potassium Metal and tert-Butanol

This protocol is adapted from Organic Syntheses.[1]

Materials:

-

Potassium metal (20 g, 0.5 g-atom)

-

Anhydrous tert-butanol (500 mL)

-

Dry heptane (B126788) (2 L)

Equipment:

-

3-L three-necked flask

-

Efficient sealed stirrer

-

Nitrogen inlet

-

500-mL dropping funnel with a pressure-equalizing side tube

-

Reflux condenser

-

12-inch distillation column

Procedure:

-

To the 3-L three-necked flask equipped with a stirrer, nitrogen inlet, and reflux condenser, add 500 mL of anhydrous tert-butanol.

-

Under a nitrogen atmosphere, carefully add 20 g of clean potassium metal in small portions.

-

Once the potassium has completely reacted, replace the reflux condenser with a distillation column.

-

Distill off the excess tert-butanol until crystals of this compound begin to form.

-

Add 2 L of dry heptane and continue the distillation until the head temperature reaches 98 °C. This azeotropically removes the remaining tert-butanol.[1] The removal of all excess tert-butyl alcohol may take about 2 hours.[1]

-

Cool the resulting slurry of this compound in heptane to 0–5 °C in an ice bath. The product can be isolated by filtration under an inert atmosphere.

Note: The this compound prepared in this manner can be a 1:1 complex with tert-butyl alcohol.[1] This complex can be isolated by removing the solvent under reduced pressure.[1]

Industrial Scale Synthesis from Potassium Hydroxide and tert-Butanol

This protocol is a generalized representation based on patented industrial processes.[5][7]

Process Overview: This is a continuous process involving the reaction of aqueous potassium hydroxide with excess tert-butanol in a packed distillation column. Water is continuously removed as an azeotrope with a withdrawing agent (e.g., cyclohexane (B81311) or hexane).

Procedure Outline:

-

A packed distillation column is used as the reactor.

-

A solution of aqueous potassium hydroxide and tert-butanol is continuously fed to the top of the column.[5]

-

A withdrawing agent (e.g., cyclohexane) is also introduced.

-

The column is heated to maintain a top temperature of 65–75 °C, causing the azeotropic distillation of water, tert-butanol, and the withdrawing agent.[5][7]

-

The overhead distillate separates into an aqueous layer and an organic layer, the latter of which is recycled back into the column.

-

A solution of this compound in anhydrous tert-butanol is continuously withdrawn from the bottom of the column.[5]

-

The solid this compound is then isolated by evaporation of the tert-butanol, followed by drying. A purity of over 98.2% can be achieved.

Purification of Solid this compound

The most effective method for obtaining high-purity solid this compound is sublimation.[6][8]

Sublimation Protocol

Equipment:

-

Sublimation apparatus

-

High-vacuum pump

-

Heating mantle or oil bath

Procedure:

-

Place the crude this compound into the sublimation apparatus.

-

Assemble the apparatus and connect it to a high-vacuum line.

-

Evacuate the apparatus to a pressure of approximately 1 mmHg.

-

Gradually heat the apparatus to 220 °C.[8]

-

The pure this compound will sublime and deposit on the cold finger of the apparatus.

-

Once the sublimation is complete, allow the apparatus to cool to room temperature before carefully venting with an inert gas.

-

The purified, crystalline this compound can then be collected from the cold finger in an inert atmosphere. A purity of over 99.8% can be achieved by this method.[6]

Mandatory Visualizations

Logical Workflows

Caption: Decision workflow for selecting a this compound synthesis method.

Caption: General workflow for the synthesis and purification of solid this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Recap of the SELECT Criteria – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 3. Potassium tert Butoxide Manufacturers in India | Best kOtBu Uses [gunjalindustries.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scienceready.com.au [scienceready.com.au]

- 8. scribd.com [scribd.com]

Potassium tert-Butoxide: A Technical Guide to its Mechanism of Action as a Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium tert-butoxide (KOt-Bu) is a preeminent non-nucleophilic strong base in organic synthesis, indispensable for a multitude of chemical transformations. Its efficacy stems from a unique combination of high basicity and significant steric hindrance. This technical guide provides an in-depth examination of the core mechanisms governing its action as a base. It covers the fundamental principles of its reactivity, the critical role of steric hindrance, the influence of solvent on its aggregation state, and its application in key reaction classes such as deprotonation and elimination reactions. Quantitative data, detailed experimental protocols, and mechanistic diagrams are provided to offer a comprehensive resource for professionals in chemical research and drug development.

Core Mechanism of Action

This compound's primary role as a potent base is defined by two key characteristics: the inherent basicity of the tert-butoxide anion and the steric bulk of the tert-butyl group.[1][2]

-

Basicity and pKa: The strength of a base is inversely related to the acidity of its conjugate acid. The conjugate acid of the tert-butoxide anion is tert-butanol (B103910). The pKa of tert-butanol is significantly higher than that of water or less hindered alcohols, rendering the tert-butoxide anion a much stronger base than hydroxide (B78521) or simpler alkoxides.[2][3] This high basicity allows it to deprotonate a wide range of carbon and heteroatom acids, including terminal acetylenes and active methylene (B1212753) compounds.[3]

-

Steric Hindrance and Non-Nucleophilicity: The defining feature of this compound is the bulky tertiary butyl group attached to the oxygen atom.[2][4] This steric bulk effectively shields the oxygen anion, severely impeding its ability to act as a nucleophile in substitution reactions (such as SN2), which require attack at a sterically accessible carbon center.[2][5] This low nucleophilicity is highly desirable in synthetic chemistry, as it minimizes undesired side reactions and favors proton abstraction (basicity) over nucleophilic attack.[1][5]

Quantitative Data Summary

The reactivity and efficacy of this compound are highly dependent on the solvent system, which influences its aggregation state and the pKa of its conjugate acid.

| Property | Value | Solvent | Significance |

| pKa of tert-butanol | ~17 | Water | Establishes KOt-Bu as a strong base.[3] |

| ~32 | DMSO | Basicity is significantly enhanced in aprotic polar solvents that poorly solvate the anion.[6] | |

| Aggregation State | Tetrameric (cubane-like cluster) | Benzene, THF, Diethyl Ether | The clustered form is less basic than the monomer. Mildly Lewis basic solvents often do not break up the tetramer.[3] |

| Dimeric and Monomeric Ion Pairs | tert-Butanol | In its conjugate acid as a solvent, the tetramer dissolves into smaller, more reactive aggregates.[7] | |

| Solubility | High | THF, DMSO | Good solubility in polar aprotic solvents is crucial for its utility in homogeneous reactions.[8] |

Influence of Aggregation and Solvent

In solution, this compound does not typically exist as a simple monomeric salt. It forms various aggregates, most notably a tetrameric cubane-type cluster.[3][9] The structure and stability of these aggregates are profoundly influenced by the solvent.

-

Non-polar Solvents (e.g., Benzene): The tetrameric cluster remains intact, resulting in a less basic and less reactive species.[3]

-

Polar Aprotic Solvents (e.g., THF, DMSO): While THF and diethyl ether may not fully break down the tetramer, they can solvate the potassium ions, increasing the effective basicity of the tert-butoxide anion.[3] In DMSO, the base is particularly potent due to the solvent's ability to strongly solvate cations while leaving the anion relatively "bare" and more reactive.

-

Protic Solvents (e.g., tert-butanol): In its own conjugate acid, the tetramer tends to dissociate into smaller, more active species like dimers and monomers, often forming hydrogen-bonded complexes.[7]

The equilibrium between these aggregation states is a critical factor in the reactivity of the base, with smaller aggregates generally exhibiting higher reactivity.

Caption: Aggregation states of KOt-Bu in solution.

Key Applications and Mechanisms

As a powerful base, KOt-Bu is highly effective at generating carbanions and other anionic intermediates.[1] A primary application is the formation of enolates from ketones or aldehydes, a crucial step in reactions like aldol (B89426) condensations.[1]

Caption: General mechanism for deprotonation of a ketone.

This compound is famously used to promote elimination reactions, particularly via the E2 mechanism, to form alkenes.[1][4] Due to its steric bulk, it preferentially abstracts the most accessible, least sterically hindered β-hydrogen. This regioselectivity leads to the formation of the Hofmann product (the less substituted alkene), in contrast to smaller bases like ethoxide, which favor the more thermodynamically stable Zaitsev product (the more substituted alkene).[2][4][5] The E2 mechanism is a concerted, one-step process that requires an anti-periplanar arrangement of the β-hydrogen and the leaving group.[4]

Experimental Protocol: Dehydrogenative Silylation of N-Methylindole

This protocol provides an example of a modern, transition-metal-free reaction catalyzed by this compound. The procedure is adapted from established methods for the C-H silylation of heteroaromatics.[10][11][12]

Objective: To synthesize 1-methyl-2-(triethylsilyl)-1H-indole via a KOt-Bu-catalyzed dehydrogenative cross-coupling reaction.

Materials:

-

This compound (1.34 g, 12.0 mmol)

-

N-Methylindole (7.48 mL, 60.0 mmol)

-

Triethylsilane (28.6 mL, 179.5 mmol)

-

Anhydrous Diethyl Ether

Procedure:

-

Reaction Setup: An oven-dried 100-mL round-bottom Schlenk flask is equipped with a Teflon-coated magnetic stir bar and sealed with a rubber septum.[10] The flask is connected to a Schlenk line, evacuated, and back-filled with nitrogen three times.

-

Reagent Addition: Under a positive flow of nitrogen, this compound is added to the flask.[10] N-Methylindole and triethylsilane are then added sequentially via syringe.[10]

-

Reaction Conditions: The reaction mixture is degassed and then stirred at 45°C for 76 hours.[10]

-

Workup: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove solid residues. The silica pad is washed with additional diethyl ether.[10]

-

Purification: The combined filtrates are concentrated in vacuo using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 1-methyl-2-(triethylsilyl)-1H-indole as a pale yellow oil.[10]

Caption: Workflow for KOt-Bu catalyzed C-H silylation.

Safety Considerations

This compound is a highly reactive and corrosive solid.[3] It reacts vigorously with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents. It is a strong base that can cause severe tissue damage upon contact.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

Conclusion

This compound's role as a strong, sterically hindered, non-nucleophilic base is fundamental to modern organic synthesis. Its mechanism of action is a nuanced interplay of intrinsic basicity, steric hindrance, and solvent-dependent aggregation. Understanding these core principles allows researchers and drug development professionals to effectively leverage its reactivity for a wide range of chemical transformations, from classic elimination reactions to advanced transition-metal-free C-H functionalizations.

References

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

- 5. Reagent Friday: this compound [KOC(CH3)3] [bzchemicals.com]

- 6. Solved Select the best answer that provides an explanation | Chegg.com [chegg.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Uses of Potassium Tert-butoxide_Chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound-Catalyzed Dehydrogenative C–H Silylation of Heteroaromatics: A Combined Experimental and Computational Mechanistic Study [agris.fao.org]

- 12. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility of Potassium tert-Butoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of potassium tert-butoxide (KOtBu) in tetrahydrofuran (B95107) (THF) and other common organic solvents. As a strong, non-nucleophilic base, the utility of this compound in a vast array of organic reactions is critically dependent on its solubility characteristics. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow to guide researchers in their experimental design.

Core Concepts and Significance

This compound is a cornerstone reagent in organic synthesis, primarily utilized for deprotonation and elimination reactions.[1][2] Its efficacy is intrinsically linked to its solubility in the reaction medium. A comprehensive understanding of its solubility profile allows for the optimization of reaction conditions, including concentration, temperature, and solvent choice, which in turn can significantly impact reaction kinetics, yield, and selectivity. The steric bulk of the tert-butoxide group also plays a crucial role in its chemical behavior, inhibiting nucleophilic addition in many cases.[1]

Quantitative Solubility Data

The solubility of this compound varies significantly with the polarity of the solvent. It exhibits high solubility in polar aprotic solvents like THF and DMSO, and moderate to low solubility in less polar and nonpolar solvents.[2][3][4] The following table summarizes the available quantitative solubility data for this compound in several common organic solvents at ambient temperature.

| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) | Temperature (°C) | Molarity (approx. M) |

| Tetrahydrofuran (THF) | C₄H₈O | 25.00[1][5] | 25-26 | ~2.2[3] |

| Diethyl Ether | (C₂H₅)₂O | 4.34[1][5] | 25-26 | ~0.52 |

| Toluene | C₇H₈ | 2.27[1][5] | 25-26 | ~0.22 |

| Hexane | C₆H₁₄ | 0.27[1][5] | 25-26 | ~0.03 |

| tert-Butanol | (CH₃)₃COH | ~18 ( g/100 mL)[3] | 25-26 | ~1.9 |

It is important to note that this compound is highly reactive with water and protic solvents, undergoing hydrolysis to form potassium hydroxide (B78521) and tert-butanol.[3][5] This reactivity necessitates the use of dry solvents and inert atmospheric conditions during its handling and use.

Experimental Protocol for Solubility Determination

Due to the highly hygroscopic and reactive nature of this compound, determining its solubility requires stringent anhydrous and anaerobic techniques. The following protocol outlines a reliable method for obtaining accurate solubility data.

Objective: To determine the saturation solubility of this compound in a given dry, organic solvent at a specific temperature.

Materials:

-

This compound (high purity, e.g., 98+%)[6]

-

Anhydrous organic solvent of interest (e.g., THF, distilled from sodium/benzophenone)

-

Schlenk flask or a similar apparatus suitable for reactions under inert atmosphere

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringes and needles (oven-dried)

-

Inert gas supply (Argon or Nitrogen)

-

Filtration apparatus suitable for air-sensitive materials (e.g., a cannula with a filter tip or a Schlenk filter)

-

Pre-weighed, oven-dried collection flask

Procedure:

-

Preparation of Apparatus: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of inert gas.

-

Inert Atmosphere: Assemble the Schlenk flask with a magnetic stir bar and place it under a positive pressure of inert gas.

-

Addition of Solvent: Transfer a known volume of the anhydrous solvent to the Schlenk flask via a cannula or a dry syringe.

-

Equilibration: Place the flask in a constant temperature bath set to the desired experimental temperature and allow the solvent to equilibrate for at least 30 minutes with gentle stirring.

-

Incremental Addition of Solute: While stirring, add small, accurately weighed portions of this compound to the solvent. Allow sufficient time between additions for the solid to dissolve completely.

-

Reaching Saturation: Continue adding this compound until a small amount of solid material remains undissolved, indicating that the solution is saturated.

-

Equilibration of Saturated Solution: Allow the saturated solution to stir at a constant temperature for an extended period (e.g., 2-4 hours) to ensure equilibrium is reached.

-

Sampling: Stop the stirring and allow the undissolved solid to settle. Carefully draw a known volume of the clear, supernatant liquid into a dry, pre-weighed, gas-tight syringe.

-

Determination of Solute Mass: Transfer the sampled solution to a pre-weighed, oven-dried collection flask. Carefully evaporate the solvent under reduced pressure. The mass of the remaining solid corresponds to the amount of this compound dissolved in the sampled volume.

-

Calculation: Calculate the solubility in grams per 100 g of solvent or in molarity using the determined mass of the solute and the initial volume and density of the solvent.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound, from initial screening to quantitative determination.

Caption: Workflow for Quantitative Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Solvent Polarity: As demonstrated by the data, polar aprotic solvents are most effective at dissolving this compound.

-

Purity of Solute and Solvent: The presence of impurities, particularly water, can significantly affect solubility and lead to decomposition of the reagent.[3] Potassium hydroxide, a common impurity in aged this compound, has very low solubility in THF.[7]

-

Complexation: In its solid state and in non-polar solvents, this compound exists as a tetrameric cubane-type cluster.[1] The ability of the solvent to break down this cluster influences solubility.

Conclusion

A thorough understanding of the solubility of this compound is paramount for its effective use in organic synthesis. This guide provides a consolidated resource of quantitative solubility data, a detailed experimental protocol for its determination, and a logical workflow to aid researchers. By carefully considering the factors that influence solubility and employing rigorous experimental techniques, scientists and drug development professionals can optimize their reaction conditions and achieve more reliable and reproducible results.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Actylis - this compound - API Intermediate - TSCA (USA) [solutions.actylis.com]

- 5. This compound | 865-47-4 [chemicalbook.com]

- 6. This compound, 98+%, pure 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chemtips.wordpress.com [chemtips.wordpress.com]

Technical Guide: pKa of tert-Butanol, the Conjugate Acid of Potassium tert-Butoxide

This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of tert-butanol (B103910), the conjugate acid of the strong, non-nucleophilic base, potassium tert-butoxide. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound and require a precise understanding of its basicity and the properties of its conjugate acid.

Introduction: The tert-Butoxide/tert-Butanol Conjugate Pair

This compound (KOtBu) is a sterically hindered alkoxide widely employed in organic synthesis as a strong, non-nucleophilic base.[1][2] Its utility in promoting elimination reactions (E2) to yield Hofmann products, and in deprotonation of a variety of carbon and other Brønsted acids, is well-established.[2][3] The reactivity and efficacy of this compound are fundamentally linked to the acidity of its conjugate acid, tert-butanol ((CH₃)₃COH). The strength of a base is inversely related to the acidity of its conjugate acid; a higher pKa for the conjugate acid corresponds to a stronger base.[3] Therefore, a thorough understanding of the pKa of tert-butanol is critical for predicting and controlling reaction outcomes.

Quantitative pKa Data for tert-Butanol

The pKa of tert-butanol has been reported across various sources, with slight variations attributable to different experimental conditions, solvents, and measurement techniques.[4] The solvent plays a particularly crucial role, as it can affect the solvation and stability of the resulting tert-butoxide anion.[5] A summary of reported pKa values is presented in Table 1.

| pKa Value | Solvent | Source Type | Reference |

| ~17 | Water (H₂O) | Encyclopedia | [1][6][7] |

| 16.54 | Not Specified | Chemical Database | [8] |

| 19.2 | Not Specified | Academic Discussion | [5] |

| 19 | 25°C | Chemical Supplier | [9] |

| 18.09 | Chemaxon Prediction | Drug Database | [10] |

Note: The variation in reported pKa values highlights the sensitivity of this measurement to the experimental environment. For synthetic applications, the relative basicity compared to other alkoxides is often the most critical factor.

Experimental Protocols for pKa Determination

The determination of pKa values for weakly acidic compounds like alcohols requires precise experimental control. Two common methodologies are detailed below.

Potentiometric titration is a classical method to determine the pKa of a weak acid. The fundamental principle relies on the Henderson-Hasselbalch equation, which shows that at the point of half-neutralization (when the concentration of the acid equals the concentration of its conjugate base), the measured pH of the solution is equal to the pKa of the acid.[11]

Experimental Workflow:

-

Preparation: A standard solution of tert-butanol of known concentration is prepared in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., NaOH) is mounted above the vessel.

-

Data Collection: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.

-

pKa Determination: The equivalence point is determined from the inflection point of the curve. The volume of titrant required to reach the half-equivalence point is then calculated. The pH value recorded at this half-equivalence point corresponds to the pKa of tert-butanol.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for pKa determination, especially in non-aqueous or mixed-solvent systems where pH measurements can be challenging.[12] The method relies on the principle that the chemical shift (δ) of a proton is sensitive to the electronic environment, which changes upon deprotonation.

Experimental Workflow:

-

Sample Preparation: A series of samples is prepared containing a constant concentration of tert-butanol and varying concentrations of a strong base in the solvent of interest (e.g., DMSO-d₆/D₂O mixtures).

-

NMR Acquisition: 1H NMR spectra are acquired for each sample under identical, controlled temperature conditions.

-

Data Analysis: The chemical shift of the hydroxyl (-OH) proton of tert-butanol is measured for each spectrum.

-

Curve Fitting: The observed chemical shift (δobs) is a weighted average of the chemical shifts of the protonated (δHA) and deprotonated (δA-) forms. The data are fitted to the following equation, derived from the relationship between pH, pKa, and the NMR chemical shifts: δobs = δHA + (δA- - δHA) / (1 + 10(pKa - pH))

-

pKa Calculation: By plotting δobs against the pH (or a related parameter representing base concentration), the pKa can be determined as the inflection point of the resulting sigmoidal curve.[12]

Visualized Relationships

The core chemical principle governing the basicity of this compound is its equilibrium with its conjugate acid, tert-butanol. This relationship is depicted below.

Figure 1. Acid-base equilibrium of tert-butoxide.

The diagram below illustrates a generalized workflow for determining the pKa of a weakly acidic compound like tert-butanol using potentiometric titration.

References

- 1. Potassium t-Butoxide [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound | 865-47-4 | Benchchem [benchchem.com]

- 4. Khan Academy [khanacademy.org]

- 5. reddit.com [reddit.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. wikiwand.com [wikiwand.com]

- 8. t-Butanol [commonorganicchemistry.com]

- 9. tert-Butanol CAS#: 75-65-0 [m.chemicalbook.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. quora.com [quora.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Non-Nucleophilic Nature of Potassium tert-Butoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium tert-butoxide (KOtBu) is a cornerstone reagent in modern organic synthesis, prized for its potent basicity and minimal nucleophilicity. This unique combination stems directly from its molecular structure, specifically the steric hindrance imparted by the bulky tert-butyl group. This guide provides a detailed examination of the physicochemical properties, structural basis, and mechanistic implications of KOtBu's non-nucleophilic character. It includes quantitative data, illustrative reaction mechanisms, and a representative experimental protocol to offer a comprehensive resource for professionals in chemical research and development.

The Dichotomy of Basicity and Nucleophilicity

In organic chemistry, the distinction between basicity and nucleophilicity is fundamental. While both describe the tendency of a species to donate an electron pair, their targets differ significantly:

-

Basicity refers to the affinity of a species for a proton (a Brønsted-Lowry base). It is a thermodynamic concept, often quantified by the pKa of the conjugate acid.

-

Nucleophilicity describes the rate at which a species attacks an electron-deficient atom (an electrophile), typically a carbon atom. It is a kinetic phenomenon.

Although related, these properties are not always correlated. A species can be a strong base but a poor nucleophile, or vice versa. This compound is a classic example of a strong, non-nucleophilic base.[1][2]

Structural Basis for the Non-Nucleophilic Nature of this compound

The defining characteristic of the tert-butoxide anion, [C(CH₃)₃O]⁻, is its significant steric bulk.[3][4] The central oxygen atom, which carries the negative charge, is shielded by three methyl groups arranged in a tetrahedral geometry. This steric hindrance is the primary reason for its low nucleophilicity.[5][6]

While the oxygen anion is a strong base, readily abstracting a small, accessible proton, its bulky nature prevents it from approaching and attacking a sterically encumbered electrophilic carbon atom, as required for nucleophilic substitution (e.g., an Sₙ2 reaction).[7][8] This repulsion between the electron clouds of the bulky base and the substrate raises the energy of the transition state for nucleophilic attack, thereby inhibiting the reaction.[8][9]

Physicochemical Properties

The utility of this compound is underpinned by its distinct physical and chemical properties. It is a strong base, with the conjugate acid, tert-butanol, having a pKa of approximately 17-19.[10][11][12] This makes it capable of deprotonating a wide range of weakly acidic C-H bonds.[11]

| Property | Value | Reference |

| Chemical Formula | C₄H₉KO | [10] |

| Molar Mass | 112.21 g/mol | [10] |

| Appearance | White to light-yellow hygroscopic solid | [13] |

| Melting Point | 256–258 °C (decomposes) | [13][14] |

| Density | ~0.929 g/cm³ | [14] |

| pKa (of conjugate acid, t-BuOH) | ~17 | [10][12][15] |

| Solubility | Soluble in THF, diethyl ether, toluene | [13][14] |

| Reactivity | Reacts violently with water and acids | [10][14] |

Note: Properties can vary slightly based on purity and measurement conditions.

Applications in Organic Synthesis: The E2 Elimination Reaction

The non-nucleophilic, strongly basic nature of this compound makes it an ideal reagent for promoting elimination reactions, particularly the E2 (bimolecular elimination) mechanism.[3] Due to its steric bulk, it preferentially abstracts the most accessible (least sterically hindered) β-hydrogen, leading to the formation of the less substituted alkene. This is known as the Hofmann product , in contrast to the more substituted Zaitsev product typically formed with smaller, unhindered bases like ethoxide or hydroxide.[7][9][16]

Mechanism of E2 Elimination

The E2 reaction is a concerted, one-step process where the base abstracts a proton from a carbon adjacent (β) to the leaving group, simultaneously forming a double bond and expelling the leaving group.[16] The reaction requires an anti-periplanar arrangement of the β-hydrogen and the leaving group for optimal orbital overlap.[16]

// Nodes Reactants [label="Substrate + KOtBu", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TS [label="Anti-Periplanar Transition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Alkene (Hofmann) + t-BuOH + K-LG", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> TS [label="Base abstracts β-H"]; TS -> Products [label="Concerted bond formation/cleavage"];

// Pathway Description { rank=same; Reactants; node [shape=plaintext, fontcolor="#5F6368"]; desc1 [label="KOtBu approaches\nthe least hindered\nβ-hydrogen."]; } Reactants -> desc1 [style=invis];

{ rank=same; TS; node [shape=plaintext, fontcolor="#5F6368"]; desc2 [label="C-H bond breaks,\nC=C π-bond forms,\nC-LG bond breaks\nsimultaneously."]; } TS -> desc2 [style=invis];

{ rank=same; Products; node [shape=plaintext, fontcolor="#5F6368"]; desc3 [label="Formation of the\nless substituted\nalkene."]; } Products -> desc3 [style=invis]; } caption: Concerted mechanism of an E2 elimination reaction using KOtBu.

Experimental Protocols

Precise and careful execution of experimental procedures is critical when using a highly reactive and hygroscopic reagent like this compound.[12] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by moisture.[13]

Representative Protocol: Dehydrohalogenation of an Alkyl Halide

This protocol describes a general procedure for the dehydrohalogenation of an alkyl halide to form an alkene using this compound.

Materials:

-

Alkyl halide (1.0 equiv)

-

This compound (1.2 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware (oven-dried)

Procedure:

-

Setup: An oven-dried, round-bottom flask equipped with a magnetic stir bar and a condenser is placed under a positive pressure of nitrogen.

-

Reagent Addition: Anhydrous THF is added to the flask via syringe. The alkyl halide is then added.

-

Base Addition: this compound is added to the flask in portions under a strong flow of nitrogen to minimize exposure to air. The reaction is often exothermic.

-

Reaction: The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrate. The reaction progress is monitored by an appropriate technique (e.g., TLC or GC).

-

Work-up: Upon completion, the reaction is cooled to room temperature and cautiously quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: The aqueous layer is extracted three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or distillation.

// Node Definitions with Colors start [label="Setup Inert Atmosphere\n(Oven-dried glassware, N2)", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve Alkyl Halide\nin Anhydrous THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_base [label="Add KOtBu\n(Portion-wise, under N2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; react [label="Stir at RT or Reflux\n(Monitor by TLC/GC)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Cool and Quench\n(e.g., with H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract [label="Extract with\nOrganic Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Dry, Concentrate,\nand Purify", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Isolated Alkene Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow Edges start -> dissolve; dissolve -> add_base; add_base -> react; react -> quench; quench -> extract; extract -> purify; purify -> end; } caption: General workflow for a KOtBu-mediated dehydrohalogenation.

Conclusion

The non-nucleophilic character of this compound is a direct consequence of the steric hindrance imposed by its tert-butyl group. This structural feature allows it to function as a powerful base for proton abstraction while minimizing unwanted nucleophilic side reactions.[4][8] Its utility in promoting E2 eliminations to yield Hofmann products has made it an indispensable tool for synthetic chemists in academic research and the pharmaceutical industry. A thorough understanding of its properties and handling requirements is essential for its safe and effective application in the laboratory.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. brainly.com [brainly.com]

- 6. gauthmath.com [gauthmath.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. This compound | 865-47-4 | Benchchem [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. sarchemlabs.com [sarchemlabs.com]

- 12. Potassium t-Butoxide [commonorganicchemistry.com]

- 13. grokipedia.com [grokipedia.com]

- 14. This compound | 865-47-4 [chemicalbook.com]

- 15. Page loading... [guidechem.com]

- 16. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

The Unseen Influence: A Technical Guide to the Steric Hindrance Effect of the tert-Butyl Group in Potassium tert-Butoxide (KOtBu)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium tert-butoxide (KOtBu) is a non-nucleophilic, strong base indispensable in modern organic synthesis. Its synthetic utility is largely dictated by the profound steric hindrance exerted by its bulky tert-butyl group. This technical guide provides an in-depth analysis of this steric effect, elucidating its influence on reaction selectivity, mechanism, and application in complex molecular synthesis, particularly within the pharmaceutical landscape. Through a compilation of quantitative data, detailed experimental protocols, and mechanistic diagrams, this document serves as a comprehensive resource for professionals leveraging the unique reactivity of KOtBu.

Introduction: The Molecular Architecture and Reactivity of KOtBu

This compound, with the chemical formula KOC(CH3)3, is an alkoxide distinguished by the covalent attachment of a potassium cation to a tert-butoxide anion. The defining feature of this anion is the central carbon atom bonded to three methyl groups, creating a sterically demanding three-dimensional profile. This bulkiness is the cornerstone of its chemical behavior, leading to high basicity while significantly diminishing its nucleophilicity.[1][2]

The tert-butyl group effectively shields the oxygen atom, impeding its ability to participate in nucleophilic substitution (SN2) reactions, which are highly sensitive to steric congestion.[3] Consequently, KOtBu predominantly functions as a strong base, readily abstracting protons from a wide range of substrates. Its large size dictates a regioselectivity that often deviates from that of smaller bases, providing a powerful tool for controlling reaction outcomes. This guide will delve into the quantifiable effects of this steric hindrance across various reaction classes.

Quantitative Analysis of Steric Hindrance

The steric bulk of KOtBu is most prominently demonstrated in elimination reactions, where it preferentially forms the less substituted (Hofmann) alkene over the more substituted (Zaitsev) product. This is a direct consequence of the base's difficulty in accessing the more sterically hindered internal protons. The following tables present quantitative data comparing the product distributions of reactions mediated by KOtBu with those using less sterically hindered bases.

Table 1: Regioselectivity in Dehydrohalogenation of Alkyl Bromides

| Substrate | Base | Solvent | Hofmann Product (%) | Zaitsev Product (%) |

| 2-Bromobutane | KOtBu (1.0 M) | t-BuOH | 53 | 47 |

| 2-Bromobutane | KOEt (1.0 M) | EtOH | 30 | 70 |

| 2-Bromopentane | KOtBu (1.0 M) | t-BuOH | 66 | 34 |

| 2-Bromopentane | KOEt | EtOH | 31 | 69 |

| 2-Bromo-2-methylbutane (B1582447) | KOtBu (1.0 M) | t-BuOH | 72 | 28 |

| 2-Bromo-2-methylbutane | KOEt | EtOH | 30 | 70 |

Data sourced from H.C. Brown et al.[4]

Table 2: Base-Mediated Synthesis of Dihydroquinazolinones

| Base | Solvent | Yield (%) |

| KOtBu | t-BuOH | 95 |

| NaOtBu | t-BuOH | 75 |

| LiOtBu | t-BuOH | 60 |

| K2CO3 | t-BuOH | <10 |

| Cs2CO3 | t-BuOH | <5 |

This reaction involves the condensation of 2-aminobenzonitriles with aldehydes. The superior yield with KOtBu highlights its efficacy as a strong, non-nucleophilic base in facilitating this transformation.[1]

Key Experimental Protocols

The following protocols provide detailed methodologies for reactions where the steric hindrance of KOtBu is a critical determinant of the outcome.

Dehydrohalogenation of 2-Bromo-2-methylbutane (Hofmann Elimination)

This procedure exemplifies the use of KOtBu to favor the formation of the less substituted alkene.

Materials:

-

2-Bromo-2-methylbutane

-

This compound (KOtBu)

-

tert-Butanol (B103910) (t-BuOH), anhydrous

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry 100 mL round-bottom flask under an inert atmosphere, add this compound (1.5 molar equivalents).

-

Add 50 mL of anhydrous tert-butanol and stir the mixture until the KOtBu is fully dissolved.

-

To the stirred solution, add 2-bromo-2-methylbutane (1.0 molar equivalent) dropwise over 15 minutes at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench with 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product mixture.

-

Analyze the product ratio (2-methyl-1-butene vs. 2-methyl-2-butene) by GC or 1H NMR spectroscopy.

Synthesis of 2-Aminoquinolines

This protocol demonstrates the utility of KOtBu in the synthesis of heterocyclic structures relevant to pharmaceutical development.[1][2]

Materials:

-

2-Aminobenzaldehyde (B1207257) derivative

-

Alkyl nitrile (e.g., benzyl (B1604629) cyanide)

-

This compound (KOtBu)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the 2-aminobenzaldehyde derivative (1.0 mmol) and the alkyl nitrile (1.2 mmol) in anhydrous DMSO (5 mL).

-

To this solution, add this compound (2.0 mmol) portion-wise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to obtain the crude 2-aminoquinoline (B145021) product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Steric Hindrance Effect

The following diagrams, generated using Graphviz, illustrate the mechanistic principles and workflows governed by the steric properties of KOtBu.

Caption: Steric influence of KOtBu on E2 elimination regioselectivity.

Caption: Workflow for the KOtBu-mediated synthesis of 2-aminoquinolines.

Caption: Relationship between base steric bulk and elimination product selectivity.

Conclusion

The steric hindrance imparted by the tert-butyl group is the defining characteristic of this compound, transforming it into a highly selective and potent chemical tool. Its ability to act as a strong, non-nucleophilic base allows for the efficient deprotonation of a wide array of substrates while minimizing unwanted side reactions. This steric control is most evident in its propensity to form Hofmann elimination products, a feature that has been exploited in countless synthetic strategies. The data and protocols presented herein underscore the practical implications of this steric effect, providing a valuable resource for chemists seeking to harness the unique reactivity of KOtBu in research, development, and manufacturing, particularly in the synthesis of complex molecules for the pharmaceutical industry. Understanding and applying the principles of steric hindrance associated with KOtBu is paramount to achieving desired synthetic outcomes and advancing the frontiers of chemical science.

References

- 1. This compound-Mediated Synthesis of 2-Aminoquinolines from Alkylnitriles and 2-Aminobenzaldehyde Derivatives · CHRIST (Deemed To Be University) Institutional Repository [archives.christuniversity.in]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

In-Depth Technical Guide to the Tetrameric Cubane-Type Cluster of Potassium Tert-Butoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, structure, and properties of the tetrameric cubane-type cluster of potassium tert-butoxide, [KOC(CH3)3]4. A cornerstone reagent in organic synthesis, the unique structure of this alkoxide cluster profoundly influences its reactivity as a strong, non-nucleophilic base. This document details the experimental protocols for its preparation and purification, presents its crystallographic and spectroscopic data, and explores the impact of its aggregated form on chemical transformations. The information is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize this versatile reagent in their work.

Introduction

This compound (KOtBu) is a widely utilized strong base in organic chemistry, prized for its low nucleophilicity and high efficacy in promoting a variety of reactions, including deprotonations, eliminations, and cyclizations.[1][2] While often represented as a simple ionic salt, this compound predominantly exists as a tetrameric cubane-type cluster, both in the solid state and in non-polar solvents.[3] This aggregation is not a mere curiosity but a fundamental aspect of its chemistry, dictating its steric bulk, basicity, and overall reactivity. Understanding the structure and properties of this tetramer is therefore crucial for its rational application in complex chemical syntheses, particularly within the realm of drug development where precise control of reactivity is paramount.

Synthesis and Purification

The tetrameric cubane-type cluster of this compound is not directly synthesized but rather obtained through the purification of the initially formed alcohol adduct. The overall process involves the reaction of potassium metal with tert-butyl alcohol, followed by sublimation to yield the pure, solvent-free tetramer.

Experimental Protocol: Synthesis of this compound Adduct

This procedure details the in-situ generation of this compound, which initially forms an adduct with tert-butyl alcohol.

Materials:

-

Potassium metal

-

Anhydrous tert-butyl alcohol

-

Anhydrous heptane (B126788) (or other inert, high-boiling solvent)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk line apparatus

-

Distillation setup

Procedure:

-

Under a positive pressure of inert gas, carefully add clean potassium metal (0.5 gram-atom) to a volume of anhydrous tert-butyl alcohol sufficient to dissolve the resulting alkoxide. The reaction is exothermic and produces hydrogen gas; ensure adequate venting.

-

Once the potassium metal has completely reacted, assemble a distillation apparatus.

-

Heat the solution to distill off the excess tert-butyl alcohol until crystals of the this compound adduct begin to form.

-

Add anhydrous heptane (approximately 2 liters for a 0.5 mole scale reaction) and continue the distillation until the head temperature reaches the boiling point of the azeotrope of heptane and tert-butyl alcohol (around 98 °C).[4] This step is crucial for removing the majority of the coordinated alcohol.

-

Cool the resulting slurry to 0-5 °C in an ice bath to precipitate the this compound-tert-butyl alcohol complex.[4] This complex can be isolated by filtration under an inert atmosphere.

Experimental Protocol: Purification by Sublimation

To obtain the pure, solvent-free tetrameric cubane (B1203433) cluster, the alcohol adduct must be sublimed under high vacuum.

Materials:

-

This compound-tert-butyl alcohol adduct

-

Sublimation apparatus

-

High-vacuum pump

-

Heating mantle

Procedure:

-

Place the this compound adduct into the sublimation apparatus.

-

Evacuate the apparatus to a pressure of approximately 1 mmHg.

-

Heat the apparatus to 220 °C.[5] The pure this compound will sublime and collect on the cold finger of the apparatus as a white, crystalline solid.

-

Once the sublimation is complete, allow the apparatus to cool to room temperature under vacuum before carefully backfilling with an inert gas to collect the purified tetrameric this compound.

Structure and Properties

The sublimation of the this compound-tert-butyl alcohol adduct, [tBuOK·tBuOH]∞, which exists as infinite one-dimensional chains linked by hydrogen bonding, affords the tetrameric cluster, [tBuOK]4.[3] This tetramer possesses a cubane-like structure that is remarkably stable, persisting not only in the solid state but also in solution (in mildly Lewis basic solvents like THF and diethyl ether) and even in the gas phase.[3]

Crystallographic Data

The definitive crystal structure of the tetrameric cubane-type cluster of this compound was determined by Weiss and coworkers. The structure consists of a distorted cube with alternating potassium and oxygen atoms at the vertices. Each potassium atom is coordinated to three oxygen atoms of neighboring tert-butoxide groups, and each oxygen atom is coordinated to three potassium atoms. The tert-butyl groups are oriented outwards from the cubane core.

| Parameter | Typical Range |

| K-O Bond Length | ~2.4 - 2.7 Å |

| K-O-K Bond Angle | ~90° |

| O-K-O Bond Angle | ~90° |

Note: These are representative values and the precise data for [tBuOK]4 should be obtained from the original crystallographic study.

Spectroscopic Data

The identity and purity of the this compound tetramer can be confirmed by various spectroscopic techniques.

| Technique | Solvent | **Chemical Shift (δ) / Wavenumber (cm⁻¹) ** | Assignment |

| ¹H NMR | DMSO-d₆ | ~1.1-1.3 ppm (singlet) | -(CH₃)₃ |

| ¹³C NMR | DMSO-d₆ | ~31 ppm | -C (CH₃)₃ |

| ~65 ppm | -OC (CH₃)₃ | ||

| FTIR (solid) | N/A | ~2970-2860 cm⁻¹ | C-H stretching |

| ~1360 cm⁻¹ | C-H bending (tert-butyl) | ||

| ~1180 cm⁻¹ | C-O stretching |

Note: Spectroscopic data can vary slightly depending on the solvent and the presence of any residual tert-butyl alcohol.

Reactivity and Influence of the Cluster Structure

The tetrameric nature of this compound is a key determinant of its reactivity. The aggregation into the cubane cluster results in a sterically hindered base, which is a desirable trait for minimizing nucleophilic side reactions.[6]

The basicity of this compound is highly solvent-dependent. In non-polar solvents like benzene, the tetrameric cluster remains intact, and the base is less reactive.[3] However, in more polar, coordinating solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or in the presence of crown ethers like 18-crown-6, the cubane structure can be disrupted.[3] These coordinating molecules sequester the potassium cations, leading to the formation of more dissociated, "naked" tert-butoxide anions. These solvent-separated ion pairs exhibit significantly enhanced basicity.

This tunability of reactivity through solvent choice is a powerful tool in organic synthesis, allowing for the modulation of the base strength to suit the specific requirements of a reaction.

Visualizations

Experimental Workflows

Caption: Synthesis and purification workflow for the this compound tetrameric cluster.

Logical Relationships

References

Methodological & Application

Application Notes and Protocols for Potassium tert-butoxide in E2 Elimination Reactions

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Potassium tert-butoxide (KOtBu) is a potent, non-nucleophilic, and sterically hindered base widely employed in organic synthesis to promote bimolecular elimination (E2) reactions. Its principal application lies in the regioselective formation of alkenes, offering chemists significant control over reaction outcomes.

Mechanism of Action: The E2 reaction is a concerted, single-step process where a base abstracts a proton from a carbon adjacent (β-carbon) to the leaving group, simultaneously forming a pi-bond and expelling the leaving group.[1][2] A critical requirement for this mechanism is an anti-periplanar arrangement of the β-hydrogen and the leaving group, where they lie in the same plane but on opposite sides of the C-C bond.[2][3][4][5] This specific geometric alignment allows for the efficient overlap of the C-H bonding orbital with the C-X antibonding orbital (σ*), facilitating the elimination.[2]

Regioselectivity: The Hofmann Rule The steric bulk of the tert-butoxide anion is its most defining characteristic, profoundly influencing the regioselectivity of the elimination.[6][7] In reactions with substrates having multiple, non-equivalent β-hydrogens, KOtBu preferentially abstracts the most accessible, least sterically hindered proton.[2][3] This leads to the formation of the less substituted alkene, known as the Hofmann product .[4][6][7] This outcome is kinetically controlled, as the transition state leading to the Hofmann product is lower in energy due to reduced steric clash between the bulky base and the substrate.[8] This contrasts sharply with smaller, unhindered bases like sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH), which favor the thermodynamically more stable, more substituted alkene—the Zaitsev product .[3][8][9]

Advantages in Synthesis:

-

High Hofmann Selectivity: Provides a reliable method for synthesizing terminal or less substituted alkenes, which can be challenging to access with other bases.[6]

-

Minimization of Substitution Reactions: Due to its significant steric hindrance, KOtBu is a poor nucleophile.[7][9] This drastically reduces the occurrence of competing nucleophilic substitution (SN2) reactions, leading to cleaner reaction profiles and higher yields of the desired alkene product.[9]

-

Strong Basicity: As a strong base (the pKa of its conjugate acid, tert-butanol (B103910), is ~18), it can deprotonate a wide range of substrates, including those with relatively acidic β-hydrogens.[5]

Data Presentation

The choice of base is a critical determinant of product distribution in E2 reactions. The following table illustrates the regiochemical outcome of the E2 elimination of 2-bromobutane (B33332) with a bulky base (this compound) versus a small base (Sodium Ethoxide).

Table 1: Product Distribution in the E2 Elimination of 2-Bromobutane

| Base | Substrate | Major Product (Yield %) | Minor Product (Yield %) | Predominant Rule |